N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is a complex organic compound with a molecular formula of C15H11ClN6O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-4-methoxyaniline with tetrazole derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the tetrazoloquinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy or tert-butoxy substituted derivatives.
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins and activating apoptotic pathways . Additionally, it may inhibit the activity of certain enzymes or receptors involved in microbial and viral infections .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with various pharmaceutical applications.
Triazole: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is unique due to its combined structural features of both tetrazole and quinoxaline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O/c1-23-13-7-6-9(8-10(13)16)17-14-15-19-20-21-22(15)12-5-3-2-4-11(12)18-14/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQWZSCLLSBLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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